molecular formula C9H8O3 B1588284 2-(2-Methoxyphenyl)-2-oxoacetaldehyde CAS No. 27993-70-0

2-(2-Methoxyphenyl)-2-oxoacetaldehyde

Cat. No.: B1588284
CAS No.: 27993-70-0
M. Wt: 164.16 g/mol
InChI Key: FOEJETVWOFOEDE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-oxoacetaldehyde is an α-ketoaldehyde derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and an oxoacetaldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structure combines the electron-donating methoxy group with the reactive aldehyde and ketone moieties, influencing its chemical behavior and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEJETVWOFOEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428838
Record name 2-(2-methoxyphenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27993-70-0
Record name 2-(2-methoxyphenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the methylation of (2-methoxyphenyl)acetonitrile using sodium amide and iodomethane . Another method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and reagents that facilitate the efficient formation of the desired product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-oxoacetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with desired properties .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly alters electronic properties and reactivity:

  • This compound was used in a multicomponent reaction to synthesize ethyl 2-((1-(4-hydroxyphenyl)-2-(3-methoxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrating its utility in forming complex heterocycles .
  • 2-(4-Bromophenyl)-2-oxoacetaldehyde (): The electron-withdrawing bromo group at the 4-position increases electrophilicity at the carbonyl group, facilitating condensation reactions. It is commercially available in high purity (95%) and used in agrochemical intermediates .

Functional Group Variations

  • 2-(Adamantan-1-yl)-2-oxoacetaldehyde (): Replacement of the aromatic ring with an adamantyl group introduces steric bulk and lipophilicity, making this compound valuable in enantioselective synthesis of hydantoins. The adamantyl group enhances solubility in nonpolar solvents .
  • Ethyl 2-(2-fluoro-6-methoxyphenyl)-2-oxoacetate (): Esterification of the aldehyde group stabilizes the compound, reducing oxidation sensitivity. The fluorine atom at the 2-position further modulates electronic properties, impacting its use in fluorinated pharmaceutical intermediates .

Physical and Chemical Properties

Compound Substituent Melting Point (°C) Boiling Point (°C) Key Applications
2-(2-Methoxyphenyl)-2-oxoacetaldehyde 2-OCH₃ Not reported Not reported Heterocyclic synthesis
2-(3-Methoxyphenyl)-2-oxoacetaldehyde 3-OCH₃ Not reported Not reported Multicomponent reactions
2-(4-Bromophenyl)-2-oxoacetaldehyde 4-Br Not reported Not reported Agrochemical intermediates
Ethyl 2-(2-fluoro-6-methoxyphenyl)-2-oxoacetate 2-F, 6-OCH₃ Not reported 311.5 (predicted) Fluorinated APIs

Note: Melting/boiling point data for the target compound are unavailable in the provided evidence, highlighting a gap in existing literature.

Structural and Crystallographic Insights

While crystallographic data for this compound are absent, related compounds like methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate () exhibit hydrogen-bonded networks (C–H⋯O) in their crystal lattices. Such interactions stabilize molecular packing, which could be extrapolated to the target compound’s solid-state behavior .

Biological Activity

2-(2-Methoxyphenyl)-2-oxoacetaldehyde, with the chemical formula C10H10O3 and CAS number 27993-70-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its methoxyphenyl moiety and an oxoacetaldehyde functional group, which contribute to its reactivity and biological activity. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects : It has been noted for its capacity to inhibit inflammatory pathways, suggesting therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reactivity is essential for forming stable products that may exhibit enhanced biological activity.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone for certain derivatives, highlighting their potential as antimicrobial agents.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. The IC50 value was determined to be comparable to well-known antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism : A recent study explored the anti-inflammatory effects in animal models. The administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, indicating its therapeutic potential in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition against pathogens
AntioxidantDose-dependent radical scavenging
Anti-inflammatoryReduced edema in animal models

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methoxyphenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(2-Methoxyphenyl)-2-oxoacetaldehyde

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